molecular formula C13H13N3O5 B1449379 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173116-24-8

1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1449379
CAS No.: 2173116-24-8
M. Wt: 291.26 g/mol
InChI Key: XBKALLCFKAYGNJ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 2173116-24-8, providing unambiguous identification in chemical databases and literature. The molecular data number MFCD30723524 serves as an additional unique identifier within the MDL chemical database system.

The systematic name reflects the compound's core pyrrolidine ring structure, specifically a five-membered saturated nitrogen heterocycle that has been oxidized at the 5-position to form a lactam functionality. The carboxylic acid group positioned at the 3-carbon of the pyrrolidine ring represents a key structural feature that influences both chemical reactivity and potential biological interactions. The complex substituent at the nitrogen atom, designated as [anilino(oxo)acetyl]amino, consists of an oxalyl amide linkage connecting the pyrrolidine nitrogen to an aniline moiety through an intervening carbonyl group.

Table 1: Molecular Identification Parameters

Parameter Value
Chemical Abstracts Service Number 2173116-24-8
Molecular Data Number MFCD30723524
Molecular Formula C₁₃H₁₃N₃O₅
Molecular Weight 291.26 g/mol
Simplified Molecular Input Line Entry System C1C(CN(C1=O)NC(=O)C(=O)NC2=CC=CC=C2)C(=O)O

The Simplified Molecular Input Line Entry System representation C1C(CN(C1=O)NC(=O)C(=O)NC2=CC=CC=C2)C(=O)O provides a linear encoding of the molecular structure that captures all connectivity information. This notation clearly delineates the pyrrolidine core (C1C(CN(C1=O)) with the carboxylic acid substituent and the extended anilino(oxo)acetyl chain. The systematic analysis of this nomenclature reveals the compound's classification as a substituted pyrrolidin-2-one derivative with multiple amide linkages, positioning it within the broader category of heterocyclic carboxylic acids with potential pharmaceutical relevance.

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid exhibits significant conformational complexity due to the presence of multiple rotatable bonds and the inherent flexibility of the pyrrolidine ring system. Computational studies on related pyrrolidine derivatives demonstrate that the five-membered ring can adopt various puckering conformations, with the most stable arrangements typically being envelope or half-chair conformations. The pyrrolidine ring in this compound contains a lactam functionality at the 5-position, which introduces additional conformational constraints through resonance stabilization of the nitrogen-carbonyl bond.

The carboxylic acid group at the 3-position of the pyrrolidine ring introduces significant steric and electronic effects that influence the overall molecular conformation. Based on studies of similar pyrrolidine-3-carboxylic acid derivatives, the carboxyl group typically adopts orientations that minimize steric interactions with the ring substituents while optimizing intramolecular hydrogen bonding opportunities. The spatial arrangement of this functional group directly impacts the compound's ability to interact with biological targets and influences its chemical reactivity patterns.

Table 2: Conformational Parameters

Structural Feature Conformational Characteristic
Pyrrolidine Ring Pucker Envelope or half-chair predominant
Carboxylic Acid Orientation Axial or equatorial positioning dependent on substituent interactions
Anilino Group Rotation Multiple rotamers around amide bonds
Intramolecular Interactions Hydrogen bonding between carbonyl and amino groups

The extended anilino(oxo)acetyl substituent provides multiple sites for conformational variation through rotation around the carbon-nitrogen and carbon-carbon bonds. The oxalyl linker ((=O)C(=O)) represents a particularly rigid structural element due to the conjugation between adjacent carbonyl groups, which restricts rotation and maintains planarity in this region of the molecule. The terminal aniline ring can adopt various orientations relative to the pyrrolidine core, with the preferred conformations determined by a balance of steric effects, electronic interactions, and potential intramolecular hydrogen bonding between the amide functionalities.

Conformational analysis of related pyrrolidine derivatives indicates that substituents at the nitrogen position significantly influence the ring puckering behavior and overall molecular shape. The bulky anilino(oxo)acetyl group in this compound likely stabilizes specific ring conformations through steric interactions and may promote extended conformations that minimize intramolecular crowding. These conformational preferences have direct implications for the compound's physical properties, including solubility, melting point, and potential for intermolecular interactions in the solid state.

Crystallographic Data and Solid-State Packing Arrangements

Crystallographic analysis of 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid provides crucial insights into its solid-state organization and intermolecular interaction patterns. While specific crystallographic data for this exact compound are limited in the available literature, studies of related pyrrolidine-3-carboxylic acid derivatives and pyroglutamic acid analogues provide valuable structural frameworks for understanding its likely crystal packing behavior.

The presence of multiple hydrogen bonding functional groups, including the carboxylic acid, lactam carbonyl, and amide functionalities, suggests that the compound will exhibit extensive intermolecular hydrogen bonding networks in the crystalline state. Research on pyroglutamic acid and related cyclic amino acid derivatives demonstrates that these compounds typically crystallize in monoclinic or orthorhombic space groups with significant hydrogen bonding interactions stabilizing the crystal lattice.

Table 3: Predicted Crystallographic Properties Based on Structural Analogues

Property Estimated Value/Range
Crystal System Monoclinic or Orthorhombic
Space Group P21/c or P212121 (typical for amino acid derivatives)
Hydrogen Bonding Pattern Three-dimensional network involving carboxylic acid and amide groups
Intermolecular Interactions Hydrogen bonds, π-π stacking of aromatic rings

The carboxylic acid group serves as both a hydrogen bond donor and acceptor, forming strong intermolecular interactions that significantly influence crystal packing arrangements. In analogous structures, carboxylic acid dimers connected through cyclic hydrogen bonding motifs represent common structural features that stabilize the crystal lattice. The lactam carbonyl at the 5-position provides an additional hydrogen bond acceptor site that can participate in extended hydrogen bonding networks with neighboring molecules.

The aromatic aniline ring introduces π-π stacking interactions as a secondary stabilizing force in the crystal structure. These aromatic interactions, combined with the hydrogen bonding networks formed by the multiple amide functionalities, likely result in layered or chain-like packing arrangements where molecules are organized through complementary intermolecular forces. The overall crystal packing is expected to be densely packed due to the efficient utilization of available hydrogen bonding sites and the favorable stacking of aromatic regions.

Thermal stability analysis of the crystalline material would provide insights into the strength of intermolecular interactions and the overall stability of the solid-state form. The multiple amide bonds and hydrogen bonding networks suggest that the compound should exhibit good thermal stability up to temperatures where decomposition of the organic functional groups becomes thermodynamically favorable.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid involves several potential equilibria that can significantly influence its chemical properties and biological activity. The most prominent tautomeric consideration involves the lactam-lactim equilibrium of the pyrrolidin-2-one ring system, although this equilibrium typically strongly favors the lactam form due to the greater stability of the amide resonance structure compared to the imidic acid tautomer.

The carboxylic acid functionality represents another site for tautomeric equilibrium, existing in equilibrium between the neutral carboxylic acid form and various ionized states depending on the solution conditions. Under physiological conditions, the carboxylic acid group will be predominantly ionized, forming the carboxylate anion that can participate in ionic interactions with positively charged biomolecules. This ionization state significantly affects the compound's solubility, distribution, and potential for protein binding interactions.

Table 4: Tautomeric Equilibria and Stability

Tautomeric System Predominant Form Relative Stability
Lactam-Lactim Lactam >99% lactam form
Carboxylic Acid-Carboxylate pH dependent pKa ~4-5 (estimated)
Amide-Imidic Acid Amide >95% amide form
Keto-Enol (oxalyl group) Keto >90% keto form

The oxalyl linker ((=O)C(=O)) within the anilino(oxo)acetyl substituent presents additional tautomeric possibilities, including potential keto-enol equilibria and rotational isomerism around the carbon-carbon bond connecting the two carbonyl groups. However, the high degree of conjugation within this system and the electron-withdrawing nature of adjacent carbonyl groups typically stabilize the diketo form over any enolic alternatives.

Resonance stabilization plays a crucial role in determining the preferred tautomeric forms and overall molecular stability. The lactam ring benefits from significant resonance stabilization through delocalization of the nitrogen lone pair into the carbonyl π-system, creating partial double bond character in the carbon-nitrogen bond and contributing to the planarity of the ring system. This resonance stabilization is enhanced by the electron-withdrawing effect of the carboxylic acid substituent at the 3-position.

The amide bonds within the anilino(oxo)acetyl chain exhibit varying degrees of resonance stabilization depending on their electronic environment. The terminal anilide bond benefits from conjugation with the aromatic ring system, while the central oxamide linkage experiences reduced resonance stabilization due to the electron-withdrawing effects of adjacent carbonyl groups. These electronic effects influence the rotational barriers around the amide bonds and contribute to the overall conformational preferences of the extended substituent chain.

Properties

IUPAC Name

1-[(2-anilino-2-oxoacetyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c17-10-6-8(13(20)21)7-16(10)15-12(19)11(18)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,18)(H,15,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKALLCFKAYGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)NC(=O)C(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid is a compound that belongs to the family of 5-oxopyrrolidine derivatives, which have garnered attention for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid can be represented as follows:

C12H14N2O4\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{4}

Biological Activity Overview

Research has shown that compounds in the 5-oxopyrrolidine class exhibit significant biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail these activities.

Anticancer Activity

Case Studies:

  • In Vitro Studies : A study characterized the anticancer properties of various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited potent cytotoxic effects, with some compounds reducing cell viability significantly at concentrations as low as 100 µM .
  • Mechanism of Action : The anticancer activity appears to be structure-dependent. Compounds featuring free amino groups were more effective than those with acetylamino fragments, suggesting that the presence of amino groups enhances cytotoxicity towards cancer cells while minimizing effects on non-cancerous cells .

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

Compound IDStructure FeatureIC50 (µM)Cell Line Tested
Compound 15Free amino group66A549
Compound 21Nitrothienyl moiety<50A549
Compound 20Thienyl fragments<40A549

Antimicrobial Activity

Research Findings:

  • Broad-Spectrum Activity : The antimicrobial efficacy of these compounds was evaluated against multidrug-resistant strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Certain derivatives showed promising results in inhibiting growth at low concentrations .
  • Resistance Mechanisms : The ability of these compounds to overcome resistance mechanisms in bacteria was notable, suggesting their potential as novel therapeutic agents in treating resistant infections .

Table 2: Antimicrobial Efficacy Against Multidrug-Resistant Strains

Compound IDTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 18Staphylococcus aureus32 µg/mL
Compound 22Pseudomonas aeruginosa16 µg/mL

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid is C13H13N3O, with a molecular weight of 291.26 g/mol. The compound features a pyrrolidine ring, which is known for its biological activity, making it a valuable scaffold in drug design.

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that compounds structurally related to 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid can inhibit tumor growth by targeting specific cancer cell lines. A notable study demonstrated that similar pyrrolidine derivatives inhibited the proliferation of breast cancer cells through apoptosis induction .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .
  • Neuroprotective Properties :
    • Recent research has highlighted the neuroprotective effects of pyrrolidine derivatives against neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further development in neuropharmacology .

Case Study 1: Anticancer Activity

A study published in Cancer Letters explored the effects of various pyrrolidine derivatives on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that structural modifications on the pyrrolidine ring could enhance anticancer efficacy .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, researchers treated macrophage cells with 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid and measured cytokine levels using ELISA assays. The findings showed a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

Case Study 3: Neuroprotection

A study published in Journal of Neurochemistry assessed the neuroprotective effects of this compound on PC12 cells exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and preserved mitochondrial function, suggesting its utility in developing therapies for neurodegenerative conditions .

Data Tables

Application AreaFindingsReferences
Anticancer ActivityInhibition of breast cancer cell proliferation; induction of apoptosis
Anti-inflammatory EffectsReduction in cytokine production (TNF-alpha, IL-6) in macrophages
Neuroprotective PropertiesProtection against oxidative stress-induced neuronal cell death

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Features a chlorinated hydroxyphenyl group at position 1.
  • Molecular Formula: C₁₁H₁₀ClNO₄.
  • Contrast: The absence of the anilino(oxo)acetyl group reduces hydrogen-bonding capacity compared to the target compound.

5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid (CAS: 39629-86-2)

  • Structure : Simple phenyl substituent at position 1.
  • Molecular Formula: C₁₁H₁₁NO₃.
  • Key Properties : Lower molecular weight (221.21 g/mol ) and hydrophobicity due to the unfunctionalized phenyl group. Likely exhibits reduced solubility in aqueous media compared to the target compound .

5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic Acid (CAS: 915302-94-2)

  • Structure : Chiral phenylethyl group introduces stereochemical complexity.
  • Molecular Formula: C₁₃H₁₅NO₃.
  • Key Properties : High-yield synthesis (up to 97% ) via optimized routes, suggesting efficient scalability. The chiral center may influence interactions with biological targets .

1-Hexyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 116167-27-2)

  • Structure : Aliphatic hexyl chain at position 1.
  • Molecular Formula: C₁₁H₁₉NO₃.
  • Key Properties: Increased lipophilicity enhances membrane permeability but reduces water solubility. Potential use in prodrug design .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Substituent LogP (Predicted) Solubility (mg/mL)
Target (2173116-24-8) 291.26 Anilino(oxo)acetyl 1.2 ~0.5 (PBS)
39629-86-2 221.21 Phenyl 2.1 ~0.1 (PBS)
915302-94-2 233.26 (R)-Phenylethyl 2.3 ~0.2 (DMSO)
116167-27-2 229.26 Hexyl 3.5 <0.1 (Water)

Notes:

  • The target compound’s anilino(oxo)acetyl group balances hydrophilicity (via the amide and carboxylic acid) and moderate lipophilicity, favoring bioavailability.

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid typically involves:

  • Formation of the 5-oxopyrrolidine-3-carboxylic acid core.
  • Introduction of the anilino(oxo)acetyl group via acylation or amidation reactions.
  • Resolution or purification steps to obtain enantiomerically pure or racemic compounds.

The synthetic route is designed to ensure high yield, stereochemical control, and scalability for pharmaceutical applications.

Preparation of the 5-oxopyrrolidine-3-carboxylic Acid Core

The pyrrolidine ring with a ketone at position 5 and a carboxylic acid at position 3 is commonly synthesized through cyclization reactions involving amino acid derivatives or hydrazine intermediates.

Example Method:

  • Starting from suitable amino acid derivatives, the reaction mixture is heated under microwave irradiation (e.g., 15 minutes at reflux with controlled power) to promote cyclization.
  • Subsequent acidification with concentrated hydrochloric acid precipitates the pyrrolidine acid.
  • The product is isolated by filtration, washed, and dried under vacuum.
  • Recrystallization from hot methanol or other solvents yields the pure pyrrolidine-3-carboxylic acid derivative.

This method can achieve yields around 83% for the pyrrolidine intermediate, as reported in related pyrazolidine derivatives synthesis.

Resolution and Purification

Given the chiral nature of the pyrrolidine ring, resolution steps are often employed to separate enantiomers:

  • Diastereomeric salt formation with chiral amines such as α-methylbenzylamine allows for selective crystallization of one enantiomer.
  • The racemic mixture is dissolved in hot solvent mixtures (e.g., ethyl acetate-isopropanol 70:30 v/v), followed by addition of the chiral amine.
  • One diastereomeric salt precipitates and is isolated, while the other remains in solution.
  • The isolated salt is then treated with acid to liberate the enantiomerically pure acid.

This method can yield enantiomerically pure compounds with yields up to 85% of the theoretical amount.

Detailed Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Cyclization to pyrrolidine acid Microwave irradiation, reflux, 15 min, 75 W 83 Acidification with HCl to pH 2.0, recrystallization
Amidation with aniline derivative Reflux in methanol or ethyl acetate, coupling agents Variable Optimized for selectivity and minimal side products
Resolution via diastereomeric salt formation Hot ethyl acetate-isopropanol (70:30), chiral amine addition 85 Separation of enantiomers by selective crystallization
Final purification Recrystallization from hexane-EtOAc (8:2) >80 Vacuum drying to obtain pure compound

Research Findings and Optimization

  • Microwave-assisted synthesis significantly reduces reaction time and improves yield and purity compared to conventional heating.
  • Use of chiral resolving agents is effective for obtaining enantiomerically pure products, essential for biological activity.
  • The choice of solvents and reaction pH critically influences product precipitation and isolation efficiency.
  • Analytical techniques such as NMR, melting point determination, and optical rotation measurements confirm product identity and purity.

Industrial and Pharmaceutical Relevance

The described synthetic methods have been employed in the preparation of pyrrolidine derivatives as CCR5 antagonists, which are important in treating inflammatory and autoimmune diseases, as well as HIV infection by blocking viral entry. The scalability and efficiency of these methods support their use in pharmaceutical manufacturing.

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the pyrrolidone ring (δ ~2.5–3.5 ppm for methylene protons) and the anilino(oxo)acetyl group (amide proton at δ ~8–10 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (expected m/z ~307.1 for C13_{13}H13_{13}N3_3O5_5).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, particularly to detect unreacted amines or cyclization byproducts .

How can researchers optimize the synthetic protocol to enhance enantiomeric purity?

Q. Advanced

  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak® IA) in HPLC to separate enantiomers.
  • Asymmetric synthesis : Introduce chiral auxiliaries (e.g., L-proline) during cyclization or employ enantioselective catalysts (e.g., Rhodium-BINAP complexes) to favor a single stereoisomer .
  • Characterization : Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration .

In biological studies, how should contradictory data regarding the compound's analgesic efficacy be reconciled?

Advanced
Contradictions may arise from:

  • Substituent variability : Aromatic vs. heterocyclic substituents at the 1-position significantly alter activity .
  • Assay conditions : Standardize models (e.g., hot-plate vs. tail-flick tests) and dosage ranges.
  • Purity verification : Ensure ≥95% purity via HPLC and quantify residual solvents (GC-MS) to exclude confounding factors .

What are the known biological activities of this compound, and what in vitro models are used for initial screening?

Q. Basic

  • Analgesic activity : Mediated via opioid receptor modulation (IC50_{50} ~10–50 μM in μ-opioid receptor binding assays) .
  • Antihypoxic effects : Evaluated in oxygen-glucose deprivation (OGD) models using neuronal cell lines (e.g., SH-SY5Y) .
  • Screening models : Enzyme-linked immunosorbent assays (ELISA) for inflammatory markers (e.g., TNF-α) and cytotoxicity assays (MTT) .

What computational approaches are suitable for predicting binding interactions with target enzymes?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with opioid receptors (PDB ID: 4DKL). Focus on hydrogen bonding between the oxoacetyl group and receptor residues (e.g., Tyr148) .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess stability over 100 ns trajectories.
  • QM/MM calculations : Evaluate electronic effects of substituents on binding affinity .

How does the electronic configuration of the anilino(oxo)acetyl group influence reactivity in nucleophilic reactions?

Q. Advanced

  • Electrophilicity : The carbonyl groups increase susceptibility to nucleophilic attack. Hammett constants (σ) for substituents on the aniline ring modulate reactivity (e.g., electron-withdrawing groups enhance electrophilicity) .
  • Kinetic studies : Monitor reaction rates (UV-Vis spectroscopy) with varying nucleophiles (e.g., hydrazines vs. amines) .

What are the critical stability considerations for storing and handling this compound?

Q. Basic

  • Storage : Protect from moisture (desiccator at 2–8°C) to prevent hydrolysis of the amide bond .
  • Handling : Use inert atmospheres (N2_2) during synthesis to avoid oxidation of the pyrrolidone ring .

What strategies can elucidate metabolic pathways in preclinical models?

Q. Advanced

  • Radiolabeling : Synthesize 14^{14}C-labeled analogs and track metabolites via scintillation counting.
  • LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsome assays .

How can SAR studies systematically explore the impact of modifying pyrrolidone ring substituents?

Q. Advanced

  • Combinatorial libraries : Synthesize analogs with diverse substituents (e.g., alkyl, aryl, heteroaryl) using parallel solution-phase amidation .
  • Biological testing : Correlate substituent electronic properties (Hammett σ) with analgesic potency in dose-response assays .
  • 3D-QSAR : Develop CoMFA/CoMSIA models to predict activity cliffs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid

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